molecular formula C19H22ClN3O B6269550 N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride CAS No. 2639425-70-8

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride

Cat. No. B6269550
CAS RN: 2639425-70-8
M. Wt: 343.9
InChI Key:
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Description

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride, also known as N-(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride, is an organic compound composed of an amino group, a phenyl ring, an indole ring, and an acetamide group. It is a synthetic derivative of indole, a naturally occurring heterocyclic aromatic organic compound found in many plants and animals. N-(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride has been studied extensively due to its potential applications in scientific research, including its use as a fluorescent probe in biochemistry experiments.

Scientific Research Applications

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride is widely used in scientific research due to its unique properties. It is used as a fluorescent probe in biochemistry experiments, as it can be used to detect and measure the concentrations of certain molecules in solution. It is also used as a substrate in enzyme assays, as it can be used to measure the activity of certain enzymes. Finally, it is used as a reagent in organic synthesis, as it can be used to synthesize other organic compounds.

Mechanism of Action

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride acts as a fluorescent probe in biochemistry experiments by binding to certain molecules in solution. This binding triggers a conformational change in the molecule, which in turn causes it to emit light when exposed to a certain wavelength of light. This light can then be detected and measured, allowing researchers to detect and measure the concentrations of certain molecules in solution.
Biochemical and Physiological Effects
N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride has not been shown to have any direct biochemical or physiological effects. However, it has been shown to interact with certain molecules in solution, which can have an effect on their biochemical and physiological properties.

Advantages and Limitations for Lab Experiments

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to detect and measure the concentrations of certain molecules in solution. However, it is not suitable for use in all experiments, as it is not very stable in certain solutions and it is not suitable for use in certain enzyme assays.

Future Directions

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride has a wide range of potential applications in scientific research. Future research could focus on developing more efficient and cost-effective synthesis methods, exploring new applications of the compound in biochemistry and organic synthesis, and investigating the potential effects of the compound on biochemical and physiological processes. Additionally, future research could focus on improving the stability of the compound in certain solutions, as well as exploring potential applications in drug discovery and development.

Synthesis Methods

N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride(4-aminoethyl)phenylmethyl-2-indolylacetamide hydrochloride can be synthesized in the laboratory by the reaction of 1-aminoethyl-4-chlorobenzene and 2-indolylacetamide, followed by the addition of hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride involves the reaction of 4-(1-aminoethyl)benzaldehyde with indole-2-carboxylic acid to form N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide, which is then converted to the hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "4-(1-aminoethyl)benzaldehyde", "Indole-2-carboxylic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(1-aminoethyl)benzaldehyde (1.0 equiv) and indole-2-carboxylic acid (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide as a yellow solid.", "Step 4: Dissolve N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide in hydrochloric acid and stir at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure to obtain N-{[4-(1-aminoethyl)phenyl]methyl}-2-(1H-indol-1-yl)acetamide hydrochloride as a white solid." ] }

CAS RN

2639425-70-8

Molecular Formula

C19H22ClN3O

Molecular Weight

343.9

Purity

91

Origin of Product

United States

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